molecular formula C7H10BClFNO2 B2640776 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride CAS No. 2377606-87-4

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Cat. No. B2640776
CAS RN: 2377606-87-4
M. Wt: 205.42
InChI Key: QTAXXTZMUWNWGS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a chemical compound with the empirical formula C7H11BClNO2 . It is a solid substance . It is used by early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride can be represented by the SMILES string Cl.NCc1cccc(c1)B(O)O .


Chemical Reactions Analysis

Amines, such as 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, can react with acid chlorides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride include a density of 1.2±0.1 g/cm3, a boiling point of 354.6±44.0 °C at 760 mmHg, and a flash point of 168.3±28.4 °C . It also has a molar refractivity of 41.5±0.4 cm3, a polar surface area of 66 Å2, and a polarizability of 16.5±0.5 10-24 cm3 .

Scientific Research Applications

Compound Synthesis

(3-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride: serves as a versatile reagent for synthesizing a wide range of compounds. Researchers utilize it to create heterocyclic compounds, including benzimidazoles, peptides, and peptidomimetics. The electron-rich boron atom within this compound readily forms complexes with Lewis acids (such as amines or carboxylic acids), facilitating catalytic reactions. This capacity enables efficient synthesis, making it a valuable tool in organic chemistry research .

Catalyst for Various Reactions

The boron atom in AMPBH demonstrates remarkable properties, particularly its ability to act as a catalyst. It readily participates in reactions, such as Suzuki-Miyaura cross-coupling reactions, amidation, and esterification. Researchers leverage its catalytic activity to streamline synthetic processes and create complex molecules. Its versatility makes it an essential component in the toolbox of synthetic chemists .

Ligand for Protein and Enzyme Investigations

The strong affinity of AMPBH’s boron atom for proteins and enzymes allows it to serve as a ligand in structural and mechanistic studies. By binding to specific proteins or enzymes, researchers gain insights into their functions, interactions, and three-dimensional structures. This application is particularly valuable in drug discovery and understanding biological processes .

Drug Delivery Systems

Researchers have explored the use of phenylboronic acid-functionalized nanoparticles for targeted drug delivery. By attaching AMPBH to nanoparticles, they enhance drug delivery efficiency and achieve controlled release at specific sites. This application holds promise for improving therapeutic outcomes in various diseases .

Photoacoustic Imaging

In recent studies, phenylboronate-linked RGD-dextran/purpurin 18 conjugates have been used for in situ monitoring of intracellular structural changes through photoacoustic signals. These conjugates, containing AMPBH, enable non-invasive imaging and provide valuable information about cellular processes .

Proteasome Inhibitors

Researchers have discovered highly selective inhibitors of the human constitutive proteasome β5c chymotryptic subunit, some of which incorporate AMPBH as a key component. These inhibitors hold promise for cancer therapy and other diseases related to proteasome dysfunction .

References:

  • Wang, B., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 3, 3840-3847
  • Cheng, D. B., et al. (2017). In situ monitoring intracellular structural change of nanovehicles through photoacoustic signals based on phenylboronate-linked RGD-dextran/purpurin 18 conjugates. Biomacromolecules, 18, 1249-1258
  • Zhan, W., et al. (2023). Discovery of highly selective inhibitors of the human constitutive proteasome β5c chymotryptic subunit. Journal of Medicinal Chemistry, 66, 1172-1185

Safety and Hazards

The safety information for 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride includes hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

[3-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO2.ClH/c9-7-2-5(4-10)1-6(3-7)8(11)12;/h1-3,11-12H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAXXTZMUWNWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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